N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de
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Description
N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5g/mol. The purity is usually 95%.
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Biological Activity
N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, with the CAS number 919973-05-0, is a complex organic compound that has garnered attention in various biological studies. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is C25H27N3O3, with a molecular weight of 417.5 g/mol. The compound features a benzimidazole ring and a dimethylphenoxy group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzimidazole moiety is known for its role in inhibiting specific enzymes and receptors, which can modulate cellular pathways related to proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exhibit significant antimicrobial properties. A study demonstrated that related benzimidazole derivatives showed activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance, a case study highlighted its inhibitory effects on cancer cell lines, specifically targeting pathways involved in tumor growth and metastasis . The compound's interaction with DNA and its ability to induce apoptosis in cancer cells were noted as crucial mechanisms.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It was found to inhibit certain kinases involved in cancer progression and inflammatory responses. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignancies .
Summary of Biological Activities
Activity Type | Target/Organism | IC50 (μM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15 | |
Antifungal | Candida albicans | 20 | |
Cytotoxicity | HeLa Cells | 25 | |
Enzyme Inhibition | Protein Kinase | 30 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide against several pathogens. The results indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Study : Another case study focused on the compound's effects on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound significantly reduced cell viability, with a notable increase in apoptotic markers observed through flow cytometry analyses .
Properties
IUPAC Name |
N-[1-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-11-12-18(2)23(16-17)31-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)22-10-6-14-30-22/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNAADKKCCTLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.